Pyrrole-3-carboxylic acid hydrate
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Overview
Description
Pyrrole-3-carboxylic acid hydrate is a compound with the molecular formula C5H5NO2 . It is a beige to brown crystalline powder . This compound is used in the preparation of isoindolinone compounds as cereblon inhibitors and GSPT1 degraders . It has also been utilized for the preparation of a poly (pyrrole-3-carboxylic acid) modified pencil graphite electrode and its usage in the determination of serotonin (SER) in blood serum and urine samples .
Synthesis Analysis
The synthesis of pyrrole-3-carboxylic acid hydrate involves various methods. One method involves the condensation of carboxylic acid moiety with substituted amine i.e. 2,4,4-trimethoxybutan-1-amine under reflux conditions followed by acid-mediated cyclization . Another method involves a reverse microemulsion method for the synthesis of homogenous poly (pyrrole-3-carboxylic acid) (PPyCOOH) nanoparticles .Molecular Structure Analysis
The molecular structure of Pyrrole-3-carboxylic acid hydrate consists of a pyrrole ring substituted by a carboxy group at position 3 . The InChI Key for this compound is DOYOPBSXEIZLRE-UHFFFAOYSA-N .Chemical Reactions Analysis
Pyrrole-3-carboxylic acid hydrate can undergo various chemical reactions. For instance, it can be used in the preparation of N-acylpyrroles via olefin ring-closing metathesis of diallylamines followed by in situ oxidative aromatization . It can also be used in the preparation of poly (pyrrole-3-carboxylic acid) modified pencil graphite electrode .Physical And Chemical Properties Analysis
Pyrrole-3-carboxylic acid hydrate appears as a white to light yellow crystal powder . It has a melting point of 148 °C (dec.) . It is soluble in water due to the presence of the carboxyl group .Scientific Research Applications
Synthesis of Cholecystokinin Antagonists
Pyrrole-3-carboxylic acid hydrate is utilized in the synthesis of cholecystokinin antagonists. These compounds can interact with the cholecystokinin receptor, which is involved in various physiological processes including digestion and appetite regulation .
Development of Benzopyran Antihypertensives
This compound plays a role in creating benzopyran antihypertensives. Benzopyrans are a class of organic compounds that have shown potential in treating hypertension, a condition characterized by high blood pressure .
Production of Azepinediones
Azepinediones, which are synthesized using Pyrrole-3-carboxylic acid hydrate, have been explored for their pharmacological properties. This class of compounds has been studied for various therapeutic applications .
Electrochemical Sensors
A poly (pyrrole-3-carboxylic acid) modified pencil graphite electrode, prepared using this compound, is used in the determination of serotonin (SER) in blood serum and urine samples. This application is significant in clinical diagnostics and research involving neurotransmitters .
Therapeutic Compounds
The pyrrole subunit, which includes Pyrrole-3-carboxylic acid hydrate, has diverse applications in therapeutically active compounds. These include fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, antitumor agents, and more. They are also known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .
Safety And Hazards
properties
IUPAC Name |
1H-pyrrole-3-carboxylic acid;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2.H2O/c7-5(8)4-1-2-6-3-4;/h1-3,6H,(H,7,8);1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFVUWWPGGBWCTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C1C(=O)O.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrrole-3-carboxylic acid hydrate |
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